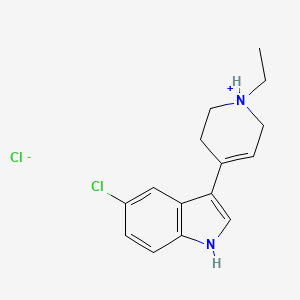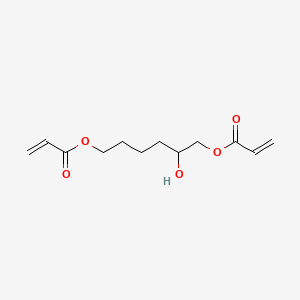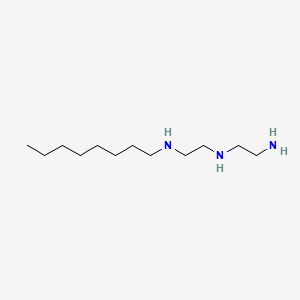
N-(2-Aminoethyl)-N'-octylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N’-octylethylenediamine is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of an aminoethyl group and an octyl group attached to the ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-octylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under basic conditions. One common method includes the following steps:
Reaction with Octyl Halide: Ethylenediamine is reacted with an octyl halide (e.g., octyl chloride or octyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of N-(2-Aminoethyl)-N’-octylethylenediamine.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N’-octylethylenediamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-octylethylenediamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N’-octylethylenediamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential as a biocompatible material in drug delivery systems.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the synthesis of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-octylethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with a trimethoxysilane group.
N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of an octyl group.
Uniqueness
N-(2-Aminoethyl)-N’-octylethylenediamine is unique due to its long octyl chain, which imparts hydrophobic properties and enhances its potential for use in surfactants and emulsifiers. Its structure allows for versatile chemical modifications, making it suitable for various applications in research and industry.
Properties
CAS No. |
7261-59-8 |
|---|---|
Molecular Formula |
C12H29N3 |
Molecular Weight |
215.38 g/mol |
IUPAC Name |
N'-[2-(octylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H29N3/c1-2-3-4-5-6-7-9-14-11-12-15-10-8-13/h14-15H,2-13H2,1H3 |
InChI Key |
YBUMEUMBIWOBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
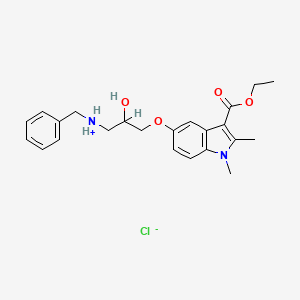
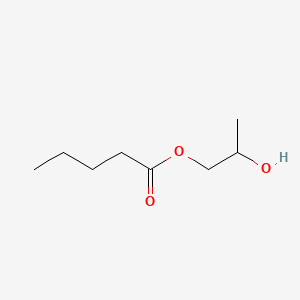
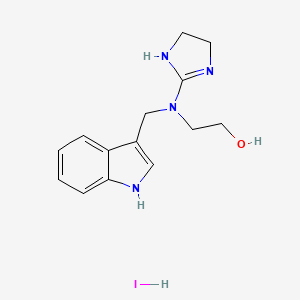
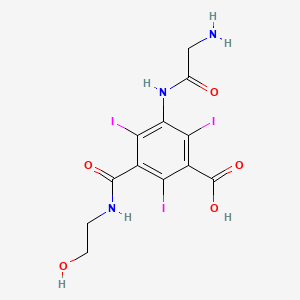
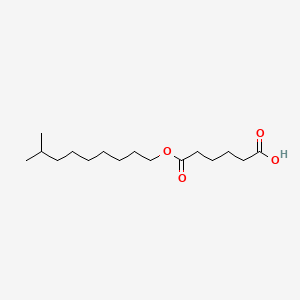

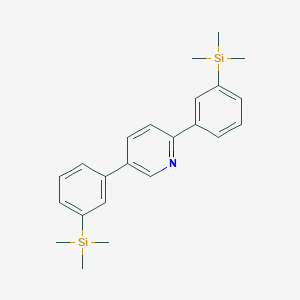
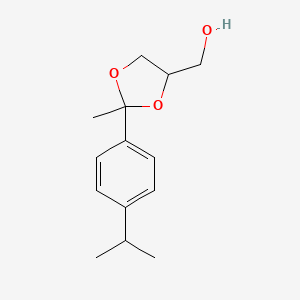
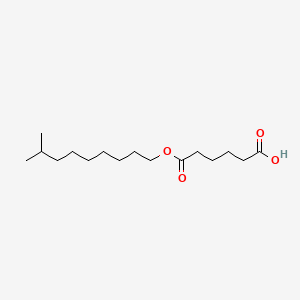
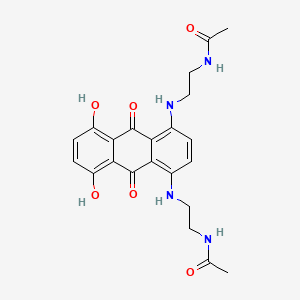
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
